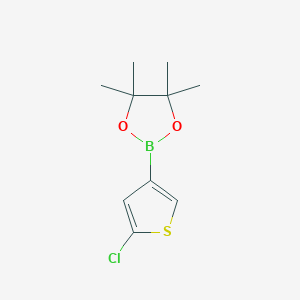

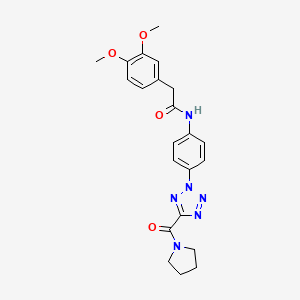

![molecular formula C21H18N4O3S B2553669 N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034322-61-5](/img/structure/B2553669.png)

N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system (UPS). The UPS is a critical pathway for the degradation of intracellular proteins, including those involved in cell cycle regulation, DNA repair, and apoptosis. Dysregulation of the UPS has been implicated in the development and progression of cancer, making NAE an attractive target for cancer therapy.

Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

Research has focused on synthesizing and evaluating benzenesulfonamides as inhibitors for various enzymes. For instance, studies have identified high-affinity inhibitors of kynurenine 3-hydroxylase, which play a role in the pathophysiological processes after neuronal injury (S. Röver et al., 1997).

Structural Diversity and Luminescence

Modified benzenesulfonamide acids have been used to construct new d10 metal complexes, showcasing structure diversity and applications in luminescence and antibacterial properties. This highlights the versatility of benzenesulfonamide derivatives in creating compounds with varied structural and functional properties (Xun Feng et al., 2021).

DNA Binding and Anticancer Activity

Benzenesulfonamide derivatives have been studied for their potential in binding to DNA and exhibiting anticancer activities. These studies indicate the potential use of such compounds in cancer therapy, with variations in the sulfonamide derivative affecting their interaction with DNA and their biological activity (M. González-Álvarez et al., 2013).

Antimicrobial Properties

Compounds based on benzenesulfonamide have shown significant antimicrobial properties, suggesting their potential in addressing bacterial infections. This includes the development of new bipyrazoles with noted antibacterial activity, contributing to the field of antimicrobial drug development (K. Singh & P. Sharma, 2014).

Enzyme Inhibition and Molecular Docking

Benzenesulfonamide derivatives have been utilized in enzyme inhibition studies, including detailed molecular docking studies to understand the interaction mechanisms with specific enzymes. This research provides insights into designing more effective enzyme inhibitors for various therapeutic applications (S. Alyar et al., 2019).

Propriétés

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-15-25-21(14-28-15)17-2-4-19(5-3-17)29(26,27)24-13-16-6-11-23-20(12-16)18-7-9-22-10-8-18/h2-12,14,24H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMSOHGNQMLRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

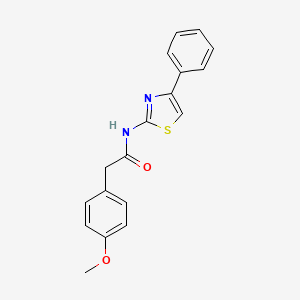

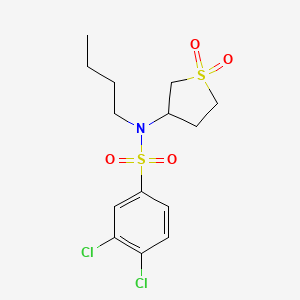

![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)

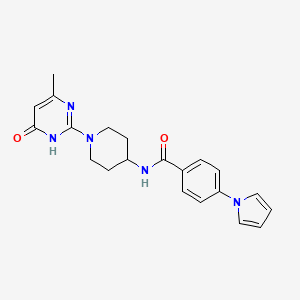

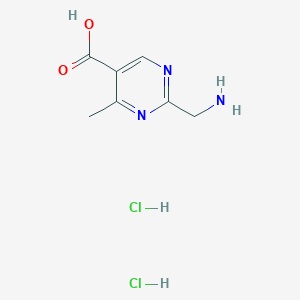

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

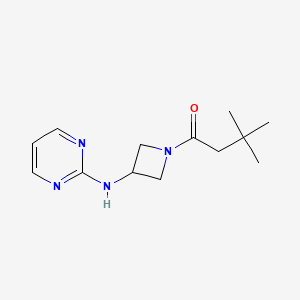

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)

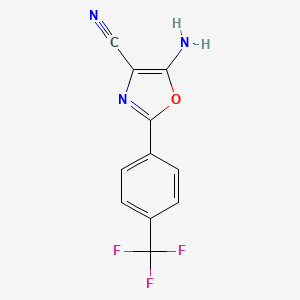

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)